![molecular formula C18H13Cl3N2O3S B2740463 2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide CAS No. 339009-19-7](/img/structure/B2740463.png)
2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the chlorination of an appropriate precursor followed by sulfonation. Detailed synthetic methods and conditions are available in the literature .
Molecular Structure Analysis
The molecular structure consists of a pyridine ring fused with a benzene ring, bearing chloro and dichlorobenzyl substituents. The sulfonamide group is attached to the benzene ring. The 3D representation of the compound can be visualized using tools like ChemSpider .
Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
A novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives were investigated for their binding affinity against human carbonic anhydrases, highlighting their potential in cancer-related applications. These derivatives exhibited low nanomolar affinity against CA IX, a carbonic anhydrase associated with cancer, suggesting their utility in developing new inhibitors with higher selectivity for particular isozymes (Balandis et al., 2020).
Anticancer Activity
Pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity towards various human cancer cell lines. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer, demonstrating the potential of such compounds in cancer therapy (Rathish et al., 2012).
Antimicrobial Activity
The synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide were investigated, revealing significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Ijuomah et al., 2022).
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives were synthesized and assessed against Plasmodium falciparum, the parasite responsible for malaria. Some compounds showed promising activity, indicating their potential as leads for new antimalarial drugs (Silva et al., 2016).
properties
IUPAC Name |
2-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O3S/c19-14-7-5-12(9-16(14)21)10-23-11-13(6-8-18(23)24)22-27(25,26)17-4-2-1-3-15(17)20/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPPBPANKMKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide |
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